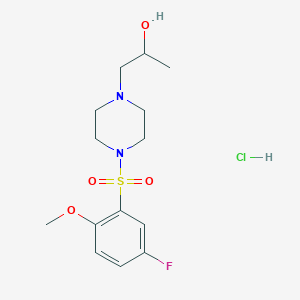

1-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a piperazine derivative, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms. Piperazine derivatives have been widely studied for their diverse biological activities .

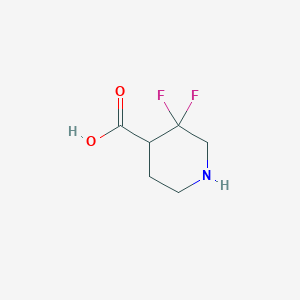

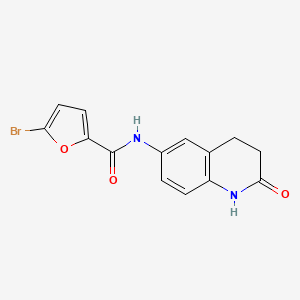

Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a sulfonyl group, a methoxy group, and a fluoro group attached to a phenyl ring. These functional groups could potentially influence the compound’s reactivity and biological activity .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the sulfonyl group could potentially undergo substitution reactions .Scientific Research Applications

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation of Pinacol Boronic Esters

The compound can be used in the protodeboronation of pinacol boronic esters. This is a radical approach to catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

Synthesis of New Heterocyclic Compounds

This compound can be used in the synthesis of new 4-fluoro-5-(substituted phenyl-piperazin-1-yl)-2-nitro-phenoles and their corresponding 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles .

Formal Anti-Markovnikov Hydromethylation of Alkenes

This compound can be used in the formal anti-Markovnikov hydromethylation of alkenes. This is a valuable but unknown transformation .

Safety and Hazards

Future Directions

Mechanism of Action

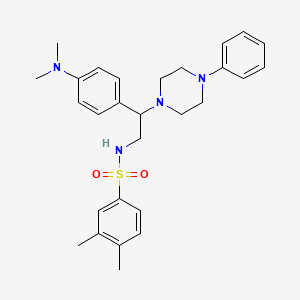

Target of Action

Compounds with similar structures, such as arylpiperazine ligands, have been found to bind to α1-adrenergic receptors (α1-ars), serotoninergic 5-ht1a, and dopaminergic receptors . These receptors play crucial roles in various physiological processes, including neurotransmission and regulation of mood, appetite, and sleep.

Mode of Action

Similar compounds, such as para-methoxyphenylpiperazine (meopp), have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .

Biochemical Pathways

The inhibition of reuptake and induction of release of monoamine neurotransmitters, as seen in similar compounds, can affect several biochemical pathways related to neurotransmission .

Pharmacokinetics

Similar compounds have exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .

Result of Action

Similar compounds have been found to produce effects somewhat similar to amphetamines, although they are much less potent and are thought to have relatively insignificant abuse potential .

properties

IUPAC Name |

1-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN2O4S.ClH/c1-11(18)10-16-5-7-17(8-6-16)22(19,20)14-9-12(15)3-4-13(14)21-2;/h3-4,9,11,18H,5-8,10H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBOONXNKKGHEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)OC)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClFN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2415855.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine](/img/structure/B2415860.png)

![ethyl 4-{[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2415861.png)

![ethyl 4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2415863.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2415864.png)